molecular formula C9H15NS B6210534 1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile CAS No. 1479120-06-3

1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile

Cat. No.: B6210534
CAS No.: 1479120-06-3
M. Wt: 169.3
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Description

1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C9H15NS and a molecular weight of 169.29 g/mol . It is characterized by the presence of a cyclobutane ring substituted with a tert-butylsulfanyl group and a carbonitrile group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Properties

CAS No.

1479120-06-3

Molecular Formula

C9H15NS

Molecular Weight

169.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for 1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial synthesis would likely follow similar routes as laboratory synthesis but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-butylsulfanyl)cyclopentane-1-carbonitrile
  • 1-(tert-butylsulfanyl)cyclohexane-1-carbonitrile
  • 1-(tert-butylsulfanyl)cycloheptane-1-carbonitrile

Uniqueness

1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile is unique due to its specific ring size and substitution pattern. The cyclobutane ring imparts distinct chemical properties compared to larger ring systems, such as cyclopentane or cyclohexane.

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